Product packaging for Bretylium(Cat. No.:CAS No. 59-41-6)

Bretylium

Cat. No.: B1223015
CAS No.: 59-41-6
M. Wt: 243.16 g/mol
InChI Key: AAQOQKQBGPPFNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bretylium is a bromobenzyl quaternary ammonium compound recognized for its antiarrhythmic properties and its ability to inhibit the peripheral sympathetic nervous system . Its primary research value lies in its function as an adrenergic neuronal blocking agent. This compound is selectively taken up by peripheral adrenergic nerve terminals, where it initially induces a release of norepinephrine, followed by a lasting inhibition of its release . This mechanism makes it a valuable pharmacological tool for investigating sympathetic neurotransmission, noradrenaline release, and the regulation of physiological processes like eccrine sweating . From a cardiac research perspective, this compound is classified as a Class III antiarrhythmic agent. It exerts direct effects on the myocardium by prolonging the action potential duration and effective refractory period without significantly depressing conduction velocity or automaticity . It is also known to increase the ventricular fibrillation threshold . Historically used in clinical settings for ventricular arrhythmias, its use in medicine has declined, increasing its relevance as a compound for historical comparison and specific experimental models in cardiovascular and autonomic neuroscience research . Researchers should note that this product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17BrN+ B1223015 Bretylium CAS No. 59-41-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromophenyl)methyl-ethyl-dimethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN/c1-4-13(2,3)9-10-7-5-6-8-11(10)12/h5-8H,4,9H2,1-3H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQOQKQBGPPFNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3170-72-7 (bromide), 61-75-6 (tosylate salt/solvate)
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3046958
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Freely soluble, 1.54e-04 g/L
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59-41-6
Record name Bretylium
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bretylium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bretylium
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01158
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bretylium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRETYLIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZR75EQ2KJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bretylium
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015289
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Historical Context and Evolution of Bretylium Research

Initial Discovery and Antihypertensive Research Paradigm

Bretylium was originally introduced in 1959 with the intention of treating hypertension. wikipedia.org At that time, the research paradigm for hypertension treatment included exploring agents that could modulate the sympathetic nervous system. This compound was identified as an adrenergic neuron blocker, a property that researchers believed would contribute to lowering blood pressure. Early clinical studies cautiously explored its use in human subjects with hypertension, with some findings suggesting it could be of considerable value in certain cases of severe hypertension. journals.co.za However, conflicting study results emerged, with some reporting a significant pressure-lowering effect while others noted little to no effect. tandfonline.com Despite these inconsistencies, this compound was approved for use in hypertensive patients by the FDA in 1958. tandfonline.com Research during this period also noted that this compound selectively blocked peripheral sympathetic (adrenergic) neurons without blocking parasympathetic ganglia, a distinction from previously used ganglion-blocking agents which had significant undesirable side effects due to widespread autonomic blockade. journals.co.za

Transition to Antiarrhythmic Research Focus

The focus of this compound research shifted significantly towards its antiarrhythmic properties. This transition was notably influenced by the discovery and patenting of its use for ventricular fibrillation by Marvin Bacaner in 1969. wikipedia.org While initially investigated for its effects on blood pressure, observations and further research revealed this compound's distinct actions on cardiac electrical activity. It was found to be effective in increasing the ventricular fibrillation threshold in animal models and in humans. cardiologyres.orgdrugbank.com This antifibrillatory effect became a key area of investigation, distinguishing it from its initial antihypertensive application. This compound became primarily indicated for life-threatening ventricular arrhythmias, such as ventricular tachycardia and ventricular fibrillation. taylorandfrancis.com It was later approved by the FDA specifically for the short-term prevention and treatment of ventricular fibrillation and the treatment of life-threatening ventricular arrhythmias unresponsive to first-line agents. nih.gov

Evolution of Mechanistic Understanding in Experimental Models

The understanding of this compound's mechanism of action evolved through extensive research using various experimental models. Initially recognized for its adrenergic neuron blocking effects, which involve inhibiting the release of norepinephrine (B1679862) from nerve terminals, further studies delved into its direct cardiac electrophysiological effects. wikipedia.orgdrugbank.comnih.gov

Experimental evidence demonstrated that this compound increases action potential duration (APD) and effective refractory period (ERP) in cardiac tissue without significantly affecting heart rate or the rate of rise or amplitude of the cardiac action potential in normal myocardium. drugbank.comnih.gov A key finding in experimental models was this compound's ability to decrease the disparity in action potential duration between normal and infarcted regions of the myocardium. drugbank.com This increased electrical homogeneity was believed to contribute to its antiarrhythmic effect by reducing the substrate for reentrant arrhythmias like ventricular tachycardia and fibrillation. cardiologyres.org

More recent experimental studies have identified that this compound inhibits the potassium rectifier channel (IKr), which contributes to the prolongation of the action potential duration. cardiologyres.org Research using isolated arterially perfused swine right ventricle demonstrated that this compound dramatically prevented ventricular fibrillation and flattened the action potential duration restitution (APDR) slope. pnas.orgresearchgate.net Flattening of the APDR slope is hypothesized to prevent wave break, a mechanism underlying fibrillation, thus supporting the understanding of this compound's antifibrillatory action through the restitution hypothesis. pnas.org Experimental models have also shown that this compound can convert existing fibrillation into a periodic state (ventricular tachycardia) or quiescent tissue, further supporting its mechanism of suppressing spiral wave breakup. pnas.org

Experimental studies also explored this compound's interaction with the noradrenaline transporter, explaining its selective accumulation in sympathetic nerve terminals. wikipedia.org Early research in cats showed that this compound concentrated in the heart, prompting the synthesis of radioiodinated analogs for potential myocardial imaging, although preliminary studies in human volunteers were not successful in imaging the heart, suggesting potential species differences. taylorandfrancis.com

The biphasic hemodynamic response observed with intravenous this compound administration in experimental and clinical settings—initial norepinephrine release followed by sympathetic ganglionic blockade—further illustrates the complexity of its pharmacological actions elucidated through research. nih.gov

While this compound's use has declined due to factors like supply problems and updated guidelines, the extensive research conducted on this compound in experimental models has significantly contributed to the understanding of antiarrhythmic mechanisms and the role of sympathetic nervous system modulation in cardiac function. wikipedia.orgcardiologyres.orgnih.gov

Data Table: Electrophysiological Effects of this compound in Experimental Models

Mechanisms of Action in Preclinical and Experimental Systems

Adrenergic Neurotransmission Modulation

Bretylium selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons. hres.cadrugbank.com This accumulation is key to its effects on adrenergic neurotransmission.

Inhibition of Norepinephrine (B1679862) Release from Sympathetic Nerve Terminals

A primary action of this compound in experimental systems is the inhibition of norepinephrine release from peripheral sympathetic nerve terminals. drugbank.comwikipedia.orgnih.gov This effect is achieved by depressing the excitability of these nerve terminals. hres.cadrugbank.comdrugs.com Studies have shown that this compound can abolish neurotransmitter release without necessarily abolishing the nerve terminal action potential. nih.gov The failure to release catecholamines under these conditions does not result from depletion but rather from a block of the nerve release mechanism. ahajournals.org

Depression of Adrenergic Nerve Terminal Excitability

This compound inhibits norepinephrine release by depressing the excitability of adrenergic nerve terminals. hres.cadrugbank.comdrugs.com This depression impairs the conduction of impulses in adrenergic neurons, leading to a failure of norepinephrine release. nih.gov Experimental evidence suggests that this compound may cause a local anesthetic-like effect at noradrenergic nerve terminals. nih.gov

Role of the Norepinephrine Transporter and Neuronal Uptake

This compound's specificity for sympathetic nerves is attributed to its being a substrate for the norepinephrine transporter (NET), also known as uptake-1. wikipedia.orgnih.govguidetopharmacology.orgwikidoc.org This allows this compound to accumulate inside nerve terminals that possess this transporter. wikipedia.orgguidetopharmacology.orgwikidoc.org Studies in PC12 pheochromocytoma cells, which exhibit sodium-dependent catecholamine transport with characteristics of a norepinephrine transporter, have shown that compounds structurally similar to neuronal blocking agents like this compound are transported by this carrier. annualreviews.org However, competition experiments with this compound did not definitively identify which proteins labeled by xylamine (B1683421) (another uptake inhibitor) were associated with the norepinephrine transporter in this specific cell line. nih.gov In isolated rat hearts, uptake of this compound by sympathetic nerves accounted for a relatively small percentage of the total this compound binding by the cardiac ventricle, becoming insignificant at higher concentrations. psu.edu

Initial Catecholamine Release and Subsequent Adrenergic Neuron Blockade

Upon initial administration, particularly via parenteral routes, this compound can cause an early release of norepinephrine from adrenergic postganglionic nerve terminals. hres.cadrugs.comresearchgate.net This initial release can lead to transient sympathomimetic effects. hres.canih.govnih.gov Subsequently, this compound blocks the release of norepinephrine in response to nerve stimulation, leading to adrenergic neuronal blockade. hres.cadrugs.com This biphasic response, with initial norepinephrine release followed by sympathetic blockade, has been observed in both experimental animals and humans. nih.govumich.edu

"Chemical Sympathectomy" Concept in Experimental Physiology

The subsequent adrenergic neuronal blockade induced by this compound leads to a state that resembles a surgical sympathectomy, sometimes referred to as a "chemical sympathectomy." hres.cadrugs.com This effect is characterized by a decrease in peripheral sympathetic tone secondary to the blockade of norepinephrine release. umich.edu The effector organs remain responsive to exogenous or endogenous non-neuronal catecholamines in the presence of this compound. hres.ca

Cardiac Electrophysiological Effects in Animal Models

In addition to its effects on adrenergic nerves, this compound also exerts direct electrophysiological effects on the heart in animal models. drugbank.comdrugs.comumich.edu These effects are believed to contribute to its antiarrhythmic properties, although the precise mechanisms are not fully established. hres.cadrugbank.comdrugs.com

Experimental studies in animals have demonstrated several key electrophysiological actions of this compound:

Increase in Ventricular Fibrillation Threshold: this compound is effective in increasing the ventricular fibrillation threshold in various animal models. hres.cadrugbank.comdrugs.comcardiologyres.orgnih.gov For example, in dogs, the ventricular fibrillation threshold increased significantly within 3 to 6 hours after receiving this compound. umich.edu

Increase in Action Potential Duration (APD) and Effective Refractory Period (ERP): this compound prolongs the action potential duration and effective refractory period in ventricular tissue without changing heart rate in normal myocardium. drugbank.comdrugs.comnih.gov This effect is concentration-dependent and has been observed in guinea pig atrial myocardium as well. nih.gov In dogs, the ventricular effective refractory period was significantly greater in this compound-treated animals. umich.edu this compound has been found to inhibit the potassium rectifier channel (IKr), which contributes to APD prolongation. cardiologyres.orgnih.gov

Little Effect on Phase 0 or Phase 4 in Normal Myocardium: In normal myocardial tissue, this compound has shown little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or the resting membrane potential (Phase 4). drugbank.comdrugs.com

Restoration of Electrical Parameters in Injured Myocardium: When cell injury slows the rate of rise, decreases amplitude, and lowers resting membrane potential, this compound can transiently restore these parameters toward normal. drugs.com

Decrease in Disparity of APD: In canine hearts with infarcted areas, bretyium decreases the disparity in action potential duration between normal and infarcted regions. hres.cadrugs.com This increased homogeneity is thought to reduce the substrate for reentrant arrhythmias. cardiologyres.orgnih.gov

Effects on Conduction and Excitability in Ischemic Myocardium: Studies in canine models of acute ischemia and reperfusion showed that this compound delayed the conduction of premature impulses in normal myocardium, thus lessening the disparity in conduction times between normal and ischemic tissue. nih.gov this compound also decreased the excitability threshold in ischemic myocardium while the normal threshold remained unaffected. nih.gov

The direct electrophysiological effects of this compound, such as the prolongation of the ventricular refractory period, can be demonstrated independently of endogenous catecholamine release, particularly with long-term administration. umich.edu These effects have been noted to parallel myocardial rather than serum drug concentrations, with peak effects occurring several hours after administration in experimental settings. umich.eduumich.edu

Experimental Electrophysiological Effects of this compound in Animal Models

Electrophysiological EffectObservation in Animal ModelsSource(s)
Ventricular Fibrillation ThresholdIncreased hres.cadrugbank.comdrugs.comcardiologyres.orgnih.gov
Action Potential Duration (APD)Prolonged (ventricular and atrial) drugbank.comdrugs.comnih.govnih.gov
Effective Refractory Period (ERP)Prolonged drugbank.comdrugs.comnih.gov
Rate of Rise/Amplitude of Phase 0 (Normal)Little effect drugbank.comdrugs.com
Resting Membrane Potential (Phase 4, Normal)Little effect drugbank.comdrugs.com
Restoration of Parameters (Injured Myocardium)Transiently restores toward normal drugs.com
Disparity in APD (Infarcted Regions)Decreased hres.cadrugs.com
Conduction of Premature Impulses (Normal)Delayed nih.gov
Excitability Threshold (Ischemic Myocardium)Decreased nih.gov

Action Potential Duration (APD) Prolongation

This compound has been shown in experimental settings to cause a concentration-dependent prolongation of action potential duration in cardiac tissue. cardiologyres.orgnih.gov This effect is considered a primary mechanism of action similar to other class III antiarrhythmics like amiodarone. wikipedia.orgcardiologyres.org Studies in guinea pig atrial myocardium demonstrated that this compound produced a concentration-dependent prolongation of atrial APD, with a threshold concentration of 10-5 M. nih.gov This direct effect was not altered by adrenergic receptor blockade. nih.gov In canine models, this compound significantly increased the action potential duration. psu.edu

Effective Refractory Period (ERP) Augmentation

A significant electrophysiologic action of this compound observed in animal experiments is the increase in the effective refractory period of heart tissue. drugs.comcardiologyres.orgpsu.edunih.gov This prolongation of the ERP occurs without significant changes in heart rate in normal myocardium. drugbank.comdrugs.com Studies in canine hearts post-myocardial infarction showed that this compound tosylate increased the effective refractory period of normal myocardium. psu.edu This increase in refractoriness is considered a likely explanation for this compound's ability to suppress the induction of ventricular tachyarrhythmias. psu.edu

Modulation of Ventricular Fibrillation Threshold (VFT)

This compound is effective in increasing the ventricular fibrillation threshold (VFT) in animal models. drugs.comcardiologyres.orgnih.govnih.gov This effect has been demonstrated in various experimental preparations, including normal and coronary artery ligated dogs. hres.ca Increasing the VFT makes the ventricle less susceptible to initiating fibrillation. Studies have explored the relative importance of sympathetic blockade versus direct myocardial effects in mediating this increase in VFT. nih.gov

Influence on Myocardial Electrical Homogeneity and Conduction Characteristics

This compound increases the electrical homogeneity of both infarcted and normal myocardial tissue. cardiologyres.orgnih.gov This increased homogeneity is thought to contribute to its antiarrhythmic effect by reducing the substrate for reentrant ventricular tachycardia or fibrillation. cardiologyres.orgnih.gov In canine hearts with infarcted areas, this compound tosylate decreases the disparity in action potential duration between normal and infarcted regions. drugs.comumich.edu While this compound did not cause significant changes in conduction characteristics in ischemic myocardium in some canine models, it delayed the conduction of premature impulses in normal myocardium, thus lessening the disparity in conduction times between normal and ischemic areas. nih.gov

Effects on Cardiac Action Potential Phases (Phase 0, Phase 4) in Normal and Injured Myocardium

In normal myocardium, this compound has little effect on the rate of rise or amplitude of the cardiac action potential (Phase 0) or in the resting membrane potential (Phase 4). nih.govdrugbank.comdrugs.com However, in injured myocardial cells where the rate of rise is slowed, amplitude is decreased, and resting membrane potential is lowered, this compound can transiently restore these parameters toward normal. drugs.commedscape.com Some early studies in isolated Purkinje fibers suggested that initial this compound administration could result in an increase in the maximum upstroke velocity of phase 0, potentially improving conduction in injured fibers. psu.edu

Ion Channel Specificity: Potassium Channels (IKr) and Na,K-ATPase Inhibition

The primary mode of action for this compound is thought to involve the inhibition of voltage-gated K+ channels. nih.govdrugbank.com More specifically, its primary effect as a class III antiarrhythmic is predominantly on the rapid component of the delayed rectifier potassium current (IKr). wikipedia.orgcardiologyres.orgnih.govwjgnet.com By blocking IKr, this compound prolongs repolarization. wikipedia.orgwjgnet.com Recent evidence also suggests that this compound may inhibit the Na,K-ATPase by binding to the extracellular K+-site. nih.govdrugbank.comnih.gov Studies on purified Na,K-ATPase from guinea-pig heart and Na/K pump in trout erythrocytes indicated that this compound selectively inhibited K+ stimulation of the Na/K pump mechanism. nih.gov This Na,K-ATPase inhibition may contribute to its antiarrhythmic and positive inotropic effects. nih.gov

Beyond Adrenergic Blockade: Direct Myocardial Cellular Mechanisms

While this compound is known to affect the sympathetic nervous system by inhibiting norepinephrine release, its antifibrillatory and antiarrhythmic actions are not solely dependent on this adrenergic blockade. drugs.comhres.capsu.edu Experimental evidence indicates that this compound exerts direct effects on the cardiac muscle membrane. psu.edu Studies in immunosympathectomized rats confirmed a direct effect of this compound on the electrical properties of cardiac muscle cells, independent of its action on adrenergic neurons. psu.edu This direct effect, coupled with the drug's accumulation in cardiac muscle cells, is believed to underlie its antiarrhythmic effects. psu.eduumich.edu The kinetics of this compound's electrophysiologic and antifibrillatory effects have been shown to parallel myocardial rather than serum concentrations, further supporting a direct myocardial action. umich.edu

Summary of Electrophysiologic Effects in Animal Experiments

Electrophysiologic EffectObservation in Animal StudiesSource(s)
Action Potential Duration (APD) ProlongationIncreased APD in cardiac tissue (atrial and ventricular). cardiologyres.orgnih.govpsu.edu
Effective Refractory Period (ERP) AugmentationIncreased ERP in heart tissue (normal and infarcted myocardium). drugs.comcardiologyres.orgpsu.edunih.gov
Ventricular Fibrillation Threshold (VFT)Increased VFT. drugs.comcardiologyres.orgnih.govnih.gov
Electrical HomogeneityIncreased homogeneity between normal and infarcted areas; decreased disparity in APD. drugs.comcardiologyres.orgnih.govumich.edu
Conduction CharacteristicsLittle effect on conduction in ischemic myocardium; delayed conduction in normal myocardium. nih.gov
Action Potential Phase 0 (rate of rise)Little effect in normal myocardium; transient restoration toward normal in injured myocardium. drugbank.comdrugs.commedscape.com
Action Potential Phase 4 (resting potential)Little effect in normal myocardium; transient restoration toward normal in injured myocardium. drugbank.comdrugs.commedscape.com
IKr Channel InhibitionPredominant mechanism for repolarization prolongation. wikipedia.orgcardiologyres.orgnih.gov
Na,K-ATPase InhibitionSelective inhibition of K+ stimulation. nih.govdrugbank.comnih.gov
Direct Myocardial EffectEffects on electrical properties independent of adrenergic neurons. psu.edu

Evidence for Direct Effects on Cardiac Muscle Cell Electrophysiology

Experimental studies have provided evidence for direct electrophysiological effects of this compound on cardiac muscle cells, independent of its actions on adrenergic neurons nih.gov. In vitro studies using rat atria and ventricles demonstrated that this compound, at various concentrations, influenced key parameters of the action potential nih.gov. These effects included a lengthening of the action potential duration and the effective refractory period drugs.comnih.gov. Furthermore, this compound was observed to increase the ratio of the effective refractory period to the action potential duration nih.gov.

Research has also indicated that this compound can decrease the rate of rise of phase zero of the action potential and suppress action potential amplitude and overshoot in rat cardiac muscle nih.gov. These direct effects on the electrical properties of cardiac muscle cells are considered to contribute to the antiarrhythmic potential of the drug nih.gov. Studies in immunosympathectomized rats confirmed these direct effects, indicating they are not solely dependent on an intact sympathetic nervous system nih.gov. The accumulation of this compound within cardiac muscle cells appears to be important for achieving effective antiarrhythmic concentrations in the myocardium, even at lower plasma concentrations nih.gov. Subcellular distribution studies in immunosympathectomized rat ventricles suggest that this compound binds to plasma membranes, and this binding appears to be tight but reversible nih.gov.

Table 1 summarizes some observed direct electrophysiological effects of this compound in experimental systems:

Electrophysiological ParameterObserved Effect in Experimental SystemsReference
Action Potential DurationIncreased drugs.comnih.gov
Effective Refractory PeriodIncreased drugs.comnih.gov
Effective Refractory Period/APD RatioIncreased nih.gov
dV/dt of Phase ZeroDecreased nih.gov
Action Potential Amplitude and OvershootSuppressed nih.gov

Dissociation Between Adrenergic Blockade and Antiarrhythmic Efficacy in Experimental Models

This compound is known to block the release of norepinephrine from peripheral sympathetic nerve terminals, leading to a "chemical sympathectomy" cardiologyres.orgwikipedia.org. This adrenergic neuronal blockade is one of its prominent pharmacological actions nih.gov. However, studies have explored whether this adrenergic blockade is solely responsible for its antiarrhythmic efficacy or if a dissociation exists between these two effects oup.comresearcher.life.

Research in experimental models has suggested that the antifibrillatory effects of this compound may, in some contexts, be independent of its adrenergic blocking actions oup.com. One study using isolated, perfused rabbit hearts found that this compound prevented ventricular fibrillation induced by certain methods, and these effects were observed in the absence of an intact sympathetic nervous system oup.com. This contrasted with lidocaine (B1675312), whose antifibrillatory effects in this study were attributed to direct alterations in cellular electrophysiology oup.com. The authors suggested that this compound's antifibrillatory capability in this model was related to its effects at sympathetic nerve terminals and thus dependent on an intact sympathetic nervous system, which seems to contradict the idea of independence from adrenergic blockade oup.com. However, other research indicates that the antiarrhythmic efficacy of this compound is not altered by agents that affect adrenergic neuron blockade, suggesting a potential dissociation researcher.life.

Further complicating the picture, this compound initially causes a release of catecholamines from nerve endings, which can lead to transient sympathomimetic effects before the onset of adrenergic blockade brainkart.comnih.gov. This initial release has been hypothesized to contribute to some of the acute electrophysiological changes observed brainkart.com.

The concept of dissociation is supported by findings that this compound can increase the ventricular fibrillation threshold, an effect considered a prominent electrophysiological action, in both normal and ischemic hearts drugs.combrainkart.com. This increase in fibrillation threshold is a key antiarrhythmic property brainkart.com.

Table 2 illustrates findings related to adrenergic effects and antiarrhythmic outcomes in some studies:

Experimental Model/InterventionThis compound Effect on Adrenergic SystemAntiarrhythmic OutcomeReference
Isolated Rabbit HeartAbsence of intact sympathetic systemPrevented VF (certain methods) oup.com
With ProtriptylineAdrenergic neuron blockade not alteredAntiarrhythmic efficacy not altered researcher.life
Initial administrationInitial catecholamine releaseTransient sympathomimetic/electrophysiologic effects brainkart.comnih.gov

Pharmacokinetic and Pharmacodynamic Research in Experimental Animal Models

Absorption and Distribution Profiles in Animal Systems

Studies in animals have shown variations in the absorption of bretylium depending on the route of administration. Following intravenous administration, this compound is rapidly distributed. In rats, plasma concentrations declined triexponentially after an intravenous dose, fitting a three-compartment open model. nih.gov Approximately 75% of an intramuscular dose was absorbed within 24 hours in humans, with peak plasma concentrations occurring between 30 and 90 minutes. nih.govmedicaldialogues.in Oral absorption is poor, with bioavailability reported to be in the range of 18% to 23% in humans. nih.govmedicaldialogues.in While human data is cited here due to availability in the search results, the principle of route-dependent absorption is relevant to animal studies as well.

Metabolic Pathways and Excretion Characteristics in Preclinical Species

Research indicates that this compound undergoes negligible metabolism in laboratory animals. nih.govdrugbank.com The primary route of elimination is excretion of the unchanged drug. nih.govumich.edu In rats, both urinary and biliary excretion contribute to the elimination of this compound. nih.gov Within 72 hours of intravenous administration in rats, an average of 95% of the dose was recovered in urine and feces, with approximately 65.6% recovered in urine and 29.7% in feces. nih.gov In cats, most of a subcutaneous dose was excreted unchanged in the urine, with a minor proportion eliminated in the feces, likely after biliary secretion. nih.gov

Tissue Accumulation and Binding Dynamics, particularly in Cardiac Tissues and Neurons

This compound exhibits strong binding to tissues, which contributes to its high apparent volume of distribution. nih.govnih.govmedicaldialogues.inumich.edu It is known to selectively accumulate in sympathetic ganglia and their postganglionic adrenergic neurons. nih.govmedicaldialogues.indrugbank.comhres.ca This accumulation can reach concentrations significantly higher than in parasympathetic ganglia or cholinergic nerve trunks. hres.ca

Studies in rats have specifically investigated the uptake and binding of this compound in cardiac muscle. nih.govpsu.edu Exposure of the myocardium to 14C-bretylium in vivo and in vitro demonstrated that the drug is concentrated in the cardiac ventricle. nih.govpsu.edu This ability of the heart to concentrate this compound may help achieve effective antiarrhythmic concentrations in the myocardium even at low plasma concentrations. nih.govpsu.edu Uptake by sympathetic nerves in the cardiac ventricle accounted for no more than 15% of the total this compound binding and became less significant at higher concentrations. nih.govpsu.edu Subcellular distribution studies in immunosympathectomized rat hearts suggested that this compound binds to plasma membranes, and this binding appeared tight but reversible. nih.govpsu.edu

Volume of Distribution and Clearance Rates in Animal Models

This compound has a high apparent volume of distribution in animal models, indicative of extensive tissue binding. nih.govnih.govmedicaldialogues.inumich.edu In rats, the apparent volume of distribution was reported to be as high as 15 liters/kg. nih.gov The mean apparent volume of the central compartment in rats was approximately 1 liter/kg. nih.gov

Clearance of this compound in animal models is primarily through renal excretion. nih.govmedicaldialogues.in In rats, the mean plasma clearance was reported as 1.93 liters/hr/kg, with a renal clearance of 1.27 liters/hr/kg. nih.gov The beta half-life in rats averaged 5.5 hours. nih.gov

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterMean ValueUnits
Apparent Volume of Distribution15liters/kg
Apparent Volume of Central Compartment1liter/kg
Plasma Clearance1.93liters/hr/kg
Renal Clearance1.27liters/hr/kg
Beta Half-life5.5hours

Comparative Pharmacokinetics Across Different Animal Species

While detailed comparative pharmacokinetic data for this compound across a wide range of animal species is not extensively covered in the provided search results, the general principles of comparative pharmacokinetics highlight that drug disposition can vary significantly between species due to differences in metabolic rate, enzyme activity, body size and composition, and protein binding. researchgate.netrroij.comresearchgate.net

Studies in rats and cats have shown that this compound is primarily excreted unchanged in urine, with some biliary excretion observed. nih.govnih.gov The pharmacokinetic profile in rats has been described by a three-compartment model, with a high volume of distribution and significant tissue binding. nih.gov Similarities between the pharmacokinetics of this compound in humans and rats have been noted, suggesting the potential suitability of the rat model for certain interaction studies. nih.gov However, extrapolating pharmacokinetic data directly from one species to another requires careful consideration of these physiological differences. researchgate.netrroij.com

Compound Name and PubChem CID

Advanced Research Methodologies and Experimental Models in Bretylium Studies

In Vivo Animal Models for Cardiovascular and Sympathetic System Research

Canine Models for Ventricular Arrhythmia and Fibrillation Studies

Canine models have been extensively used to study ventricular arrhythmias and fibrillation, providing valuable insights into the antiarrhythmic efficacy of bretylium. These models often involve inducing myocardial ischemia or infarction to create an arrhythmogenic substrate.

Studies in anesthetized dogs have utilized methods such as left anterior descending coronary artery occlusion during rapid atrial pacing to induce ventricular tachycardia and fibrillation. In some experiments using this model, this compound at a dose of 10 mg/kg did not alter the time course of electrogram changes or the time to onset of arrhythmia. nih.gov However, other research in conscious canine models of sudden coronary death, involving temporary coronary artery occlusion followed by reperfusion and subsequent electrical stimulation, demonstrated that this compound could prevent ventricular fibrillation. cardiologyres.orgnih.gov In these studies, intimal injury and coronary thrombosis in saline-treated animals led to ST segment changes, premature ventricular beats, ventricular tachycardia, and ventricular fibrillation within a specific timeframe. nih.gov In contrast, this compound-treated animals showed ST segment changes but a significantly higher survival rate for 24 hours. nih.gov Chronic this compound treatment has also been assessed in conscious dogs subjected to serial programmed ventricular stimulation after acute myocardial infarction. ahajournals.org In untreated control dogs, programmed stimulation frequently induced non-sustained ventricular tachycardia, sustained ventricular tachycardia, or ventricular fibrillation. ahajournals.org In a group treated with this compound tosylate (5 mg/kg i.v. every 12 hours), programmed ventricular stimulation on days 3 and 4 post-injury failed to elicit ventricular arrhythmias. ahajournals.org However, after discontinuing this compound, the induction of ventricular arrhythmias became possible again, with a high incidence of sustained ventricular tachycardia and ventricular fibrillation observed at 60 hours post-withdrawal. ahajournals.org Readministration of this compound prevented the induction of ventricular arrhythmias in these dogs. ahajournals.org These findings suggest that this compound can be effective in preventing reentrant ventricular rhythms after myocardial ischemic damage in canine models. ahajournals.org

Rodent Models for Pharmacokinetic and Electrophysiological Investigations

Rodent models, particularly rats and mice, are frequently employed for pharmacokinetic studies and certain electrophysiological investigations due to their genetic tractability and cost-effectiveness.

Pharmacokinetic studies of this compound tosylate in male Charles River rats have involved intravenous administration of [14C]this compound tosylate. nih.gov These studies revealed that this compound concentrations in plasma declined triexponentially, fitting a three-compartment open model. nih.gov this compound demonstrated a high apparent volume of distribution (15 liters/kg) and a beta half-life averaging 5.5 hours. nih.gov Significant amounts of the administered dose were recovered in both urine (65.6%) and feces (29.7%) over 72 hours. nih.gov Mean values for apparent volume of the central compartment, plasma clearance, renal clearance, and excretion rate constants were also determined. nih.gov These results indicated that this compound is strongly bound to tissues and eliminated through active urinary secretion and biliary excretion in rats, with observed similarities in pharmacokinetics between rats and humans, suggesting the suitability of this model for interaction studies. nih.gov

While canine models are more common for complex arrhythmia studies, rodent models are also used in electrophysiological research. For instance, studies investigating the effects of adrenergic blocking drugs on cardiovascular regulation in conscious Bufo marinus (toads) have utilized this compound to prevent sympathetic effects on the heart and vasculature. biologists.com Isolated atrial preparations from this compound-treated toads showed abolished positive inotropic effects upon sympathetic stimulation, confirming adrenergic neurone blockade. biologists.com

Isolated Organ Perfusion Systems (e.g., Isolated Heart, Vascular Preparations)

Isolated organ perfusion systems, such as the Langendorff-perfused heart and isolated vascular preparations, allow for the study of this compound's direct effects on cardiac tissue and blood vessels, independent of systemic influences.

Studies using isolated perfused rabbit hearts have investigated the antifibrillatory effects of this compound in the absence of an intact sympathetic nervous system. oup.com In these experiments, ventricular fibrillation was induced by perfusion with potassium-deficient solutions and by premature stimuli. oup.com While lidocaine (B1675312) prevented fibrillation in this model, this compound at concentrations of 25 to 50 µg/ml did not prevent either type of fibrillation. oup.com This suggests that the antifibrillatory effects of this compound observed in intact animals may be significantly dependent on its effects at sympathetic nerve terminals. oup.com

Isolated vascular preparations, such as segments of rabbit ear artery or rat aorta, have been used to study this compound's effects on vasoconstriction and sympathetic nerve function. nih.govscielo.br In perfused rabbit ear artery, stimulation of the greater auricular nerve caused vasoconstriction that was blocked by this compound. nih.gov Conversely, the vasoconstriction induced by exogenous noradrenaline was increased after this compound administration. nih.gov Studies on isolated rat aorta have investigated the vasoconstrictive effects of other substances, sometimes using adrenergic receptor blockers like prazosin, which targets alpha-1 adrenergic receptors, to understand the mechanisms involved in vascular responses. scielo.br this compound itself has been shown to cause a specific and lasting depression of responses evoked by electrical stimulation of the peripheral sympathetic nervous system in isolated preparations, likely by impairing impulse conduction in adrenergic neurons and reducing noradrenaline release. nih.gov

In Vitro Cellular and Molecular Electrophysiological Techniques

In vitro techniques allow for detailed investigation of this compound's effects at the cellular and molecular levels, providing insights into its mechanisms of action on ion channels and action potentials.

Patch Clamp and Microelectrode Recordings of Ion Channel Activity

Patch clamp and microelectrode recording techniques are fundamental tools for studying the effects of this compound on ion channel activity and the electrical properties of individual cells. Patch clamping allows for direct measurement of currents flowing through ion channels. frontiersin.orgbiocompare.comu-szeged.hu

Studies using the patch-clamp technique have shown that this compound tosylate can decrease the whole-cell potassium current in human T lymphocytes in a dose-dependent manner. nih.govnih.gov this compound prolonged the recovery from inactivation and accelerated the inactivation and deactivation of the potassium current, suggesting an interaction with voltage-gated potassium channels. nih.govnih.gov The block was partially reversible. nih.gov Another study using whole-cell patch clamp on human lymphocytes demonstrated that this compound induced a sodium-dependent, amiloride-sensitive transient inward current, suggesting the existence of voltage- and ligand-gated sodium channels in these cells that are influenced by this compound. nih.gov This current was activated by depolarization and showed specific inactivation kinetics. nih.gov

Microelectrode recording techniques, including sharp electrodes and perforated patch methods, are used to measure transmembrane action potentials and their characteristics in various cardiac tissues and cultured cells. kcl.ac.ukscilit.com Studies on isolated rabbit atria using microelectrodes initially showed that this compound increased conduction velocity, contraction height, spontaneous frequency, and maximum driven frequency at lower concentrations, consistent with sympathomimetic effects. nih.gov At very high concentrations, weak quinidine-like effects were observed. nih.gov Electrophysiologic effects of this compound tosylate on transmembrane action potentials of canine Purkinje fibers have also been studied using microelectrodes. jacc.org Research comparing this compound to other antiarrhythmic agents in guinea pig papillary muscle and dog Purkinje fiber using microelectrode recording techniques found that this compound did not increase action potential duration in papillary muscle unless the tissue was reserpinized. scilit.com this compound produced a positive inotropic effect in papillary muscle, which was abolished by reserpinization. scilit.com

Studies on Action Potential Characteristics in Cultured Myocytes

Cultured myocytes provide a controlled environment to study the direct effects of this compound on the electrical properties of cardiac muscle cells, including action potential duration and morphology.

Studies using cultured cardiac ventricular myocytes from chick embryos have examined the effect of this compound on choline (B1196258) uptake. oup.com In these experiments, this compound did not alter myocyte choline uptake at tested concentrations. oup.com

While the search results did not provide specific detailed research findings on this compound's effects on action potential characteristics (like APD, Vmax, resting membrane potential) specifically in cultured myocytes using techniques like microelectrodes or patch clamp in the context of cardiac research, studies on isolated cardiac tissues and other cell types (like lymphocytes) using these techniques provide relevant insights into its cellular electrophysiological actions, including effects on ion channels and action potential duration. nih.govnih.govnih.govscilit.comnih.govjacc.orgpsu.edu For example, studies on rat cardiac muscle have shown that this compound can lengthen action potential duration and effective refractory period, decrease the maximum rate of depolarization (dV/dt) of phase zero, and suppress action potential amplitude and overshoot in both atrium and ventricle in vitro. psu.edu These effects were observed even in hearts from immunosympathectomized rats, indicating a direct effect on cardiac muscle cells independent of adrenergic neurons. psu.edu

Techniques for Assessing Neurotransmitter Release and Uptake in Synaptosomes

Synaptosomes, isolated nerve terminals, serve as a valuable model for studying neurotransmitter release and uptake independent of confounding factors present in intact tissue nih.gov. Techniques for assessing neurotransmitter dynamics in synaptosomes provide insights into the direct effects of compounds like this compound on these processes.

Chronoamperometry is one electrochemical method used to measure neurotransmitter uptake rates in synaptosomes nih.gov. This technique offers high temporal resolution to observe the time course of uptake, providing more detailed information about transport kinetics compared to traditional radiochemical methods, which typically rely on a single measurement per sample over several minutes nih.gov. Studies using chronoamperometry in synaptosomes can lead to straightforward determinations of uptake kinetics and help in understanding how genetic or pharmacological manipulations, such as the introduction of this compound, affect transporter function nih.gov.

While synaptosomes offer advantages as a simplified model, their limited viability requires careful handling, such as keeping them on ice, to ensure reliable results ntu.edu.sg. Optimized experimental protocols are crucial to obtain reproducible data with low variation when assessing parameters like dopamine (B1211576) transporter functionality in synaptosomes ntu.edu.sg.

Biochemical and Imaging Methodologies

Radiotracer Techniques for Compound Uptake and Distribution (e.g., 14C-Bretylium)

Radiotracer techniques, utilizing isotopes like Carbon-14 (¹⁴C), are employed to track the uptake, distribution, and metabolism of compounds within biological systems. [¹⁴C]-Bretylium tosylate has been used to investigate the pharmacokinetics and tissue distribution of this compound. Studies in rats using intravenous administration of [¹⁴C]-bretylium tosylate have shown its distribution throughout the body and its relationship between tissue and plasma concentrations nih.govnih.gov.

Research using [¹⁴C]-bretylium tosylate has revealed that this compound is rapidly distributed into organs such as the liver and kidney shortly after entering the systemic circulation nih.gov. The distribution into the heart occurs at a slower rate, but the drug demonstrates a high affinity for myocardial tissue nih.gov. The concentration of this compound in the heart has been observed to increase gradually, peaking several hours after administration, and remaining elevated for an extended period nih.gov. This suggests that the antiarrhythmic effects of this compound may not be directly correlated with its plasma concentration due to its strong tissue binding, particularly in the myocardium nih.govnih.gov.

Chromatographic Methods for this compound Quantification in Biological Matrices

Chromatographic methods are essential for the separation and quantification of this compound in various biological matrices, such as plasma, urine, and tissue. These techniques enable researchers to determine drug concentrations accurately and assess pharmacokinetic profiles.

Gas chromatography (GC) has been developed as a sensitive analytical method for the quantification of this compound in plasma, urine, and myocardial tissue nih.gov. This method typically involves extraction and isolation of this compound, followed by derivatization to form compounds suitable for GC analysis nih.gov. Electron-capture detection can provide good reliability and reproducibility, allowing for the detection of this compound quantities as small as 1 ng nih.gov.

High-performance liquid chromatography (HPLC) is another widely used chromatographic technique for drug analysis, including in biological matrices researchgate.net. HPLC coupled with various detectors, such as fluorescence, electrochemical, or mass spectrometric detectors, offers high sensitivity and specificity for quantifying compounds in complex samples researchgate.netmdpi.com. While the provided search results specifically mention GC for this compound quantification nih.gov, HPLC is a common method for analyzing polar compounds like catecholamines in biological fluids and tissues, which are relevant in this compound studies due to its mechanism of action mdpi.comnih.govshimadzu.com. Sample preparation procedures, including extraction and clean-up, are critical for accurate chromatographic analysis of compounds in biological matrices due to the presence of interfering substances researchgate.netmdpi.comenvirotech-online.com.

Fluorescence Microscopy and Confocal Imaging for Sympathetic Nerve Terminal Analysis

Fluorescence microscopy and confocal imaging are powerful tools for visualizing and analyzing biological structures and processes at a high resolution licorbio.combmfwf.gv.at. These techniques are particularly useful in this compound studies for examining sympathetic nerve terminals, the primary site of this compound's action wikipedia.orgnih.govnih.gov.

Confocal microscopy, which uses a laser to scan the sample and a pinhole to eliminate out-of-focus light, provides high-resolution, high-contrast images and enables optical sectioning of thicker samples licorbio.combmfwf.gv.at. This allows for detailed visualization of sympathetic nerve terminal morphology and the localization of specific molecules within these structures nih.govnih.gov.

In the context of this compound research, fluorescence microscopy, often in conjunction with confocal imaging, can be used to identify sympathetic terminals through catecholamine fluorescence (using UV excitation) or post-experiment immunohistochemistry nih.govnih.gov. Researchers can also use fluorescent indicators, such as calcium indicators like Oregon Green BAPTA-dextran, transported orthogradely to monitor intracellular calcium levels in nerve terminals nih.govnih.gov. This allows for the investigation of how this compound affects calcium transients, which are crucial for neurotransmitter release nih.govnih.gov.

Studies utilizing confocal microscopy have shown that while this compound abolishes neurotransmitter release, it does not necessarily abolish the nerve terminal action potential or the calcium transient in most sympathetic terminals nih.govnih.gov. However, this compound has been observed to increase the action potential delay and the absolute refractory period in these terminals nih.govnih.gov. These findings suggest that this compound can inhibit neurotransmitter release downstream of calcium influx nih.govnih.gov.

Fluorescence imaging techniques also enable the study of protein localization and molecular interactions within nerve terminals, providing further insights into the cellular mechanisms underlying this compound's effects bmfwf.gv.at.

Catecholamine Quantification Techniques in Tissue and Fluid Samples

Given that this compound affects the release of norepinephrine (B1679862), a catecholamine, the quantification of catecholamines in tissue and fluid samples is a critical aspect of this compound research nih.govwikipedia.orgahajournals.orgscilit.com. These measurements help assess the impact of this compound on sympathetic nervous system function.

Various analytical techniques are employed for catecholamine quantification in biological samples, including plasma, urine, tissue, and cerebrospinal fluid mdpi.comnih.govshimadzu.comcreative-proteomics.comscielo.br. High-performance liquid chromatography (HPLC) coupled with sensitive detection methods, such as electrochemical detection (ECD) or mass spectrometry (MS/MS), is commonly used due to its ability to separate and quantify these low-abundance and easily oxidized compounds mdpi.comnih.govshimadzu.comcreative-proteomics.comscielo.br.

Sample preparation for catecholamine analysis is often elaborate and labor-intensive due to the low concentrations of catecholamines and the complexity of biological matrices mdpi.com. Procedures typically involve extraction and clean-up steps to remove interfering substances mdpi.comscielo.br. The stability of catecholamines in samples is highly dependent on factors such as temperature, pH, and storage time, necessitating careful handling and storage protocols mdpi.comcreative-proteomics.com.

Studies investigating the myocardial effects of this compound have quantified catecholamines in coronary venous blood samples to determine if the drug-induced positive inotropic effect is associated with catecholamine release ahajournals.org. These studies have demonstrated that the immediate positive inotropic effect of this compound is indeed associated with a release of myocardial catecholamines ahajournals.org. Furthermore, quantification of catecholamines after sympathetic nerve stimulation following this compound administration has shown a failure to release catecholamines, indicating a block of the nerve release mechanism rather than depletion ahajournals.orgscilit.com.

Techniques like LC-MS/MS offer high sensitivity and specificity for the simultaneous quantification of catecholamines and their metabolites in biological fluids, which is important for understanding catecholamine metabolism in the context of this compound's effects scielo.br.

Pharmacological Probes and Antagonists for Mechanistic Elucidation

Pharmacological probes and antagonists are valuable tools used to investigate the mechanism of action of drugs like this compound by selectively targeting specific receptors, transporters, or enzymes involved in neurotransmission.

This compound is known to accumulate in sympathetic ganglia and postganglionic adrenergic neurons via the norepinephrine transporter wikipedia.orgdrugbank.com. Therefore, pharmacological agents that interact with the norepinephrine transporter or other components of the noradrenergic signaling pathway can be used to probe this compound's mechanism.

Studies have utilized various pharmacological agents in conjunction with this compound to understand its effects. For example, in studies examining the initial transient cardiovascular effects of this compound, agents like dichloroisoprenaline (DCI) and Dibozane were used to investigate the involvement of adrenergic receptors ahajournals.org. While the initial pressor effect was not prevented by DCI, preliminary experiments suggested it was blocked by atropine, indicating potential complex interactions ahajournals.org.

Pharmacological antagonists targeting adrenergic receptors (alpha and beta) have been used in studies investigating the influence of cutaneous adrenergic nerves on sweating, where this compound was also administered to inhibit neurotransmitter release researchgate.net. The use of antagonists like terazosin (B121538) (alpha-adrenergic receptor antagonist) and propranolol (B1214883) (beta-adrenergic receptor antagonist) in combination with or separate from this compound helps to dissect the roles of different components of the sympathetic nervous system in mediating physiological responses researchgate.net.

Furthermore, research into this compound's mechanism has explored its interaction with ion channels and pumps. While its primary mode of action is thought to involve inhibition of voltage-gated K⁺ channels, recent evidence suggests this compound may also inhibit the Na,K-ATPase by binding to the extracellular K-site nih.govdrugbank.comnih.gov. Experimental findings supporting this include dose-dependent inhibition of Na,K-ATPase activity and competitive binding with potassium ions nih.gov.

Application of Adrenergic Amine Uptake Inhibitors (e.g., Nortriptyline (B1679971), Desipramine)

Adrenergic amine uptake inhibitors, such as nortriptyline and desipramine (B1205290), have been employed in this compound research to investigate the role of norepinephrine reuptake in this compound's mechanism of action. These inhibitors block the presynaptic neuronal uptake pump, which is responsible for transporting norepinephrine back into the nerve terminal. This compound is known to be taken up into adrenergic nerve terminals via this pump. nih.gov

Studies in pentobarbital-anesthetized dogs have demonstrated that preventing this compound's access to adrenergic neurons using desipramine can abolish its antifibrillatory effect. nih.gov Similarly, pretreatment with nortriptyline has been shown to attenuate and delay the onset of this compound's acute antifibrillatory effect. karger.comnih.gov This suggests that the interaction of this compound with adrenergic neurons is crucial for its antifibrillatory action. nih.govkarger.com

An initial study determined that a specific dose of nortriptyline (3 mg/kg) was sufficient to prevent the adrenergic neuron blockade produced by a given dose of this compound (5 mg/kg) in anesthetized dogs. karger.comnih.gov Further research measured the ventricular fibrillation threshold (VFT) in dogs treated with saline or nortriptyline before this compound administration. In saline-treated dogs, this compound significantly increased VFT. karger.comnih.gov However, in nortriptyline-treated dogs, while nortriptyline itself initially increased VFT, this effect was reversed by this compound, and the VFT elevation after this compound was significantly attenuated and delayed. karger.comnih.gov

These findings highlight the importance of the adrenergic amine uptake pump in mediating this compound's access to its site of action within adrenergic neurons and underscore the contribution of adrenergic neuron interaction to its antifibrillatory effects.

Utilization of Chemical Sympathectomy Agents (e.g., 6-Hydroxydopamine)

Chemical sympathectomy, often achieved through the administration of agents like 6-hydroxydopamine (6-OHDA), is another experimental method used to study the role of the sympathetic nervous system in this compound's effects. 6-OHDA is a neurotoxin that selectively destroys sympathetic nerve terminals. nih.govpnas.org

Experimental models involving 6-OHDA treatment in newborn rats have also been used to assess the contribution of catecholamine imbalance in the lethal activity of bacterial endotoxins, with this compound tosylate being one of the agents used for chemical sympathectomy in these studies. karger.com While chemical sympathectomy with this compound tosylate in newborn rats did not alter survival compared to saline-pretreated rats challenged with endotoxin, these studies demonstrate the application of chemical sympathectomy as a tool in pharmacological research involving this compound. karger.com

Sympathomimetic Agents and Their Interactions with this compound's Effects

This compound's pharmacological profile includes an initial release of norepinephrine from adrenergic nerve terminals, leading to a transient sympathomimetic effect before the onset of adrenergic neuronal blockade. nih.govnih.gov This initial effect can influence the cardiovascular response to this compound and interact with the actions of exogenously administered sympathomimetic agents.

Studies have investigated the interaction between this compound and sympathomimetic agents. For instance, when the blockade of adrenergic neurotransmission by this compound was reversed by the administration of d-amphetamine, the ventricular fibrillation threshold decreased. nih.gov This finding further supports the link between this compound's interaction with adrenergic neurons and its antifibrillatory efficacy.

This compound has been noted to increase the effects of certain sympathomimetic agents, such as norepinephrine, dopamine, ephedrine, and epinephrine, by enhancing their pressor effects. medscape.com This is attributed to the initial norepinephrine release caused by this compound. medscape.com Therefore, caution and close monitoring of blood pressure are recommended if catecholamines are administered to treat hypotension in the presence of this compound. medscape.com

The complex interplay between this compound's initial sympathomimetic action, its subsequent adrenergic neuronal blockade, and the effects of other sympathomimetic agents is a critical consideration in experimental design and the interpretation of research findings related to this compound's cardiovascular effects.

Interactions of Bretylium with Other Pharmacological Agents in Experimental Research

Modulation of Adrenergic Responses by Concomitant Agents

Bretylium's interaction with the adrenergic nervous system is biphasic. Initially, it provokes the release of norepinephrine (B1679862) from adrenergic nerve terminals, a sympathomimetic effect, which is then followed by a prolonged blockade of norepinephrine release, leading to a state of chemical sympathectomy. nih.gov This dual action is a critical determinant of its interactions with other drugs that modulate adrenergic signaling.

Experimental studies in canine models have demonstrated that the antifibrillatory action of this compound is dependent on its interaction with adrenergic neurons. When the uptake of this compound into these neurons is blocked by the tricyclic antidepressant desipramine (B1205290) , which inhibits the presynaptic amine transport pump, the antifibrillatory effect of this compound is abolished. Similarly, chemical sympathectomy with 6-hydroxydopamine also prevents this therapeutic action. Conversely, the administration of d-amphetamine , a norepinephrine-releasing agent, can reverse the adrenergic neuronal blockade induced by this compound, consequently diminishing its antifibrillatory efficacy.

The initial sympathomimetic phase of this compound's action can be significantly potentiated by monoamine oxidase inhibitors (MAOIs) . By inhibiting the metabolism of norepinephrine, MAOIs amplify the effects of the this compound-induced catecholamine release. Furthermore, the pressor effects of exogenously administered catecholamines , such as dopamine (B1211576) and norepinephrine, are enhanced in the presence of this compound. nih.gov

The interaction with digitalis glycosides , like digoxin, is of particular clinical significance. The initial surge of norepinephrine release caused by this compound can exacerbate the arrhythmogenic effects of digitalis toxicity. nih.gov

Table 1: Experimental Interactions of this compound with Adrenergic Agents

Interacting Agent Class Experimental Model Observed Effect on this compound's Action
Desipramine Tricyclic Antidepressant Canine Abolishes the antifibrillatory effect by blocking neuronal uptake.
6-hydroxydopamine Neurotoxin Canine Prevents the antifibrillatory effect through chemical sympathectomy.
d-amphetamine Sympathomimetic Canine Reverses adrenergic blockade, reducing antifibrillatory efficacy.
MAOIs Antidepressant --- Potentiates the initial norepinephrine release. nih.gov
Catecholamines Sympathomimetic --- Enhances pressor effects. nih.gov

Effects on Ion Channel Activity in the Presence of Other Compounds

This compound is classified as a Class III antiarrhythmic agent, which signifies its ability to block potassium channels, thereby prolonging the action potential duration and the effective refractory period in cardiac myocytes. nih.govcvpharmacology.comcardiologyres.org Experimental research has explored the consequences of this ion channel activity in the presence of other compounds that also modulate cardiac electrophysiology.

The combination of this compound with the Class I antiarrhythmic agent lidocaine (B1675312) , a sodium channel blocker, has also been examined. In a canine model of cardiopulmonary resuscitation, the co-administration of standard doses of lidocaine and this compound resulted in a rapid and prolonged antifibrillatory effect, as measured by an increase in the ventricular fibrillation threshold. nih.gov This synergistic effect suggests that the simultaneous modulation of both sodium and potassium channels may be more effective in suppressing ventricular fibrillation than targeting either channel alone.

Table 2: Interaction of this compound with Other Ion Channel Modulators

Interacting Agent Class Experimental Model Key Finding
Verapamil (B1683045) Calcium Channel Blocker Porcine This compound decreased the defibrillation threshold, while verapamil increased it. researchgate.netnih.gov

Influence on Neurotransmitter Metabolism and Dynamics by Co-Administration

The primary influence of this compound on neurotransmitter dynamics centers on its profound effect on norepinephrine. By initially triggering its release and subsequently blocking it, this compound significantly alters the availability of this key neurotransmitter at the synaptic cleft. The co-administration of other agents can further modulate these dynamics.

The tricyclic antidepressant desipramine influences neurotransmitter dynamics by inhibiting the reuptake of norepinephrine. Its ability to block the entry of this compound into the adrenergic neuron underscores the reliance of this compound on this transport mechanism to exert its effects. This interaction demonstrates that the dynamics of neurotransmitter reuptake are crucial for the action of this compound.

Furthermore, the interaction with d-amphetamine , which actively promotes the release of norepinephrine, demonstrates that the state of the adrenergic nerve terminal can be dynamically shifted. The reversal of this compound's adrenergic blockade by d-amphetamine suggests a competitive or overriding mechanism at the level of the norepinephrine release process.

Theoretical Implications of Drug-Drug Interactions at the Mechanistic Level

The experimental interactions of this compound with other pharmacological agents have significant theoretical implications for understanding its mechanism of action. The abolition of its antifibrillatory effect by desipramine and 6-hydroxydopamine strongly supports the theory that this compound's primary antiarrhythmic action is not a direct effect on the myocardium, but rather is mediated through its modulation of the adrenergic nervous system.

The opposing effects of this compound and verapamil on the defibrillation threshold suggest a complex interplay between the modulation of repolarization (potassium channel blockade by this compound) and the modulation of calcium influx (calcium channel blockade by verapamil). This highlights that the net effect on cardiac excitability and the propensity for fibrillation is determined by the balance of multiple ionic currents.

The synergistic antifibrillatory effect observed with the combination of this compound and lidocaine lends credence to the multi-target approach in antiarrhythmic therapy. The simultaneous blockade of potassium and sodium channels may be more effective in terminating re-entrant arrhythmias by prolonging the refractory period and altering conduction velocity, respectively.

Theoretical Frameworks and Future Directions in Bretylium Research

Bretylium as a Prototype for Class III Antiarrhythmic Development

This compound holds a significant place in the history of antiarrhythmic drug development as a prototypical Class III agent. nih.gov Its primary mechanism of action involves the prolongation of the action potential duration and the effective refractory period in cardiac tissues, a hallmark of Class III antiarrhythmics. nih.govnih.gov This effect is primarily attributed to its ability to block potassium channels, which are crucial for the repolarization phase of the cardiac action potential. drugbank.comwikipedia.org

The exploration of this compound's electrophysiological properties paved the way for the development of other Class III agents with more favorable pharmacokinetic and side-effect profiles. nih.gov Researchers have utilized this compound's chemical structure and mechanism of action as a scaffold for designing new molecules with enhanced specificity and reduced adverse effects. The antifibrillatory action of this compound, which is distinct from its effects on ventricular ectopy, has been a particular point of interest, suggesting that targeting the mechanisms underlying ventricular fibrillation is a critical strategy for preventing sudden cardiac death. nih.govmedscape.com

Table 1: Key Electrophysiological Effects of this compound

Electrophysiological ParameterEffect of this compoundPrimary Mechanism
Action Potential DurationProlongationPotassium Channel Blockade
Effective Refractory PeriodProlongationPotassium Channel Blockade
Conduction VelocityNo significant changeN/A
AutomaticityNo significant changeN/A

This table summarizes the principal effects of this compound on cardiac electrophysiology that define its role as a Class III antiarrhythmic agent.

Exploration of this compound's Influence on Non-Cardiac Physiological Systems

Beyond its well-documented cardiovascular effects, this compound's interactions with other physiological systems present intriguing avenues for research. Its action as an adrenergic neuronal blocking agent, leading to an initial release and subsequent inhibition of norepinephrine (B1679862), underlies many of its systemic effects. nih.govlongdom.org

Emerging research has indicated that this compound may modulate the gustatory system, specifically the perception of saltiness. Studies have shown that this compound tosylate can enhance the perceived taste intensity of sodium chloride (NaCl) and lithium chloride (LiCl) in human subjects. This effect is thought to be related to the modulation of ion channels involved in salt taste transduction. Further investigation into these mechanisms could provide valuable insights into the physiology of taste and potentially lead to novel approaches for managing conditions requiring sodium restriction.

This compound exhibits properties of a local anesthetic, capable of producing peripheral nerve blockade. uiuc.edu This action is attributed to its ability to impair the conduction of impulses in adrenergic neurons. wikipedia.orgnih.gov While its primary clinical application was not as a local anesthetic, studying the specifics of its interaction with neuronal membranes and ion channels at the peripheral level could inform the development of new local anesthetic agents with unique properties or dual functionalities.

This compound has been investigated for its potential role in managing arrhythmias associated with hypothermia. In experimental models, this compound has been shown to be effective in preventing and treating ventricular fibrillation during hypothermic conditions. nih.govnih.gov The mechanism is thought to involve a direct effect on the electrophysiological properties of cardiac tissue, independent of its influence on catecholamine levels. Further research in this area could have implications for improving outcomes in therapeutic hypothermia and accidental hypothermia.

Table 2: Investigated Non-Cardiac Effects of this compound

Physiological SystemObserved EffectPotential Mechanism of Action
Gustatory SystemEnhancement of salt taste perceptionModulation of ion channels in taste receptor cells
Peripheral Nervous SystemNerve blockadeImpairment of impulse conduction in adrenergic neurons
ThermoregulationPrevention of hypothermia-induced ventricular fibrillationDirect electrophysiological effects on cardiac tissue

This interactive table outlines the researched effects of this compound on various non-cardiac physiological systems and their proposed mechanisms.

Potential for this compound in Identifying Novel Biological Targets

The multifaceted pharmacological profile of this compound suggests that it may interact with a variety of biological targets beyond its primary sites of action. Its ability to modulate adrenergic transmission, block potassium channels, and influence other ion channels indicates a broader range of molecular interactions. drugbank.com By using this compound as a chemical probe, researchers can potentially identify and characterize novel binding sites and signaling pathways involved in both cardiac and non-cardiac physiology. This approach, often referred to as chemical biology or chemogenomics, can uncover new therapeutic targets for a range of diseases. For example, its interaction with muscarinic receptors in cardiac tissue has been a subject of investigation.

Advanced Computational and Modeling Approaches for this compound's Actions

The application of advanced computational and modeling techniques offers a powerful approach to further dissect the complex pharmacology of this compound. These in silico methods can provide insights into the molecular interactions of this compound with its targets and help predict the activity of novel analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to establish a mathematical relationship between the chemical structure of this compound and its biological activity. By analyzing a series of this compound analogs, researchers can identify the key structural features responsible for its antiarrhythmic effects and its interactions with non-cardiac targets. This information is invaluable for the rational design of new compounds with improved properties.

Molecular Docking and Simulation: Molecular docking simulations can be used to predict the binding orientation and affinity of this compound to the three-dimensional structures of its target proteins, such as potassium channels. nih.gov These models can elucidate the specific amino acid residues involved in the drug-receptor interaction, providing a detailed understanding of the mechanism of action at the atomic level. Furthermore, molecular dynamics simulations can be used to study the dynamic behavior of the drug-target complex over time, offering insights into the conformational changes that lead to channel blockade.

These computational approaches, in conjunction with experimental validation, hold the promise of accelerating the discovery and development of new drugs inspired by the unique properties of this compound.

Unresolved Mechanistic Questions and Emerging Research Hypotheses

While the primary mechanisms of this compound, namely the inhibition of norepinephrine release from adrenergic nerve terminals and the blockade of potassium channels, are well-documented, a number of questions regarding its precise mode of action remain unanswered. drugbank.comwikipedia.orgrxlist.com The full picture of how this compound exerts its potent antiarrhythmic and antifibrillatory effects is yet to be completely elucidated, leading to ongoing research and the formulation of new hypotheses. drugbank.com

A significant unresolved question is the exact relationship between this compound's adrenergic neuronal blocking action and its direct myocardial effects. drugs.com While the initial sympathomimetic phase, caused by the release of norepinephrine, is followed by a blockade of neurotransmitter release, the contribution of this adrenergic blockade to its antifibrillatory and antiarrhythmic properties is not definitively established. rxlist.comdrugs.com The observation that a structural analog of this compound, UM-360, exhibits antifibrillatory effects without producing adrenergic stimulation or blockade suggests that the quaternary ammonium (B1175870) structure itself may be crucial for these cardiac actions. nih.gov

Furthermore, the precise molecular interactions that lead to an increase in the ventricular fibrillation threshold are not fully understood. nih.gov While it is known that this compound prolongs the action potential duration and effective refractory period, the specific ion channels and downstream signaling pathways involved in this protective effect are still under investigation. drugbank.comnih.govcardiologyres.org

Another area of active debate and research is the optimal dosing of this compound, with some historical and recent analyses suggesting that higher doses than those conventionally used may offer greater efficacy. nih.govcardiologyres.org This raises questions about the dose-response relationship for its different physiological effects and how to maximize its therapeutic benefits.

Emerging research has pointed towards several novel hypotheses that may help to unravel the complexities of this compound's mechanism of action. One prominent hypothesis involves its interaction with the sodium-potassium pump (Na+/K+-ATPase). Studies have demonstrated that this compound can inhibit this enzyme, and this inhibition is competitive with potassium ions. nih.govdrugbank.comdrugbank.com This suggests that part of this compound's cardiac effects could be mediated through the modulation of intracellular sodium and potassium homeostasis, which is a critical determinant of cardiac excitability. drugbank.com

Another intriguing area of research is the effect of this compound on signal transduction pathways in cells outside of the cardiovascular system. For instance, studies on human lymphocytes have shown that this compound can differentiate between distinct signal transducing pathways, inhibiting one while stimulating another. nih.gov This finding suggests that this compound may have broader cellular effects than previously appreciated, potentially through mechanisms involving membrane hyperpolarization. nih.gov Research has also indicated that this compound can induce a voltage-gated sodium current in human lymphocytes, an effect that is sensitive to ouabain (B1677812), further linking its actions to the Na+/K+-ATPase. nih.gov

The direct effects of this compound on various ion channels are also a subject of ongoing investigation. While its classification as a Class III antiarrhythmic is based on its potassium channel blocking activity, studies have shown that intracellular application of this compound can also block sodium currents in cardiac cells. bohrium.com This suggests a more complex interaction with myocardial ion channels than a simple blockade of potassium efflux.

Research Findings on this compound's Interaction with Na+/K+-ATPase

ParameterFindingImplicationReference
Inhibition of Na+/K+-ATPaseThis compound inhibits microsomal Na+/K+-ATPase activity in a concentration-dependent manner.Suggests a potential mechanism for altering cellular ion gradients, which could contribute to its antiarrhythmic effects. drugbank.com
IC50 ValueThe half-maximal inhibitory concentration (IC50) for this compound's inhibition of Na+/K+-ATPase is approximately 2.45 mM.Provides a quantitative measure of its potency in inhibiting this crucial enzyme. drugbank.com
Interaction with OuabainThe combined effects of this compound and ouabain on Na+/K+-ATPase suggest a competitive mode of interaction.Indicates that this compound may bind at or near the ouabain binding site on the enzyme. drugbank.com
Competition with Potassium (K+)This compound exhibits competitive-type effects against K+ in the activation of Na,K-ATPase, with a Ki of 1.4 mmol/L.The inhibitory effect of this compound on the Na+/K+ pump is dependent on the extracellular potassium concentration. nih.gov

Q & A

Q. What experimental models are most suitable for studying Bretylium's antiarrhythmic mechanisms?

this compound's effects on ventricular fibrillation and arrhythmias are best studied using in vivo models like canine infarcted hearts (to assess disparities in action potential duration) and ex vivo preparations such as the mouse vas deferens (to analyze calcium transients in sympathetic varicosities). Confocal microscopy can track calcium dynamics, while electrophysiological recordings quantify changes in ventricular fibrillation thresholds and refractory periods . For reproducibility, ensure detailed documentation of anesthesia protocols, infarction induction methods, and this compound administration routes (intravenous vs. intramuscular) .

Q. How can researchers validate this compound's adrenergic blockade in experimental settings?

Adrenergic blockade can be confirmed by measuring norepinephrine release suppression in isolated sympathetic ganglia or via in vivo hemodynamic responses. Pre-treating tissues with this compound (e.g., 20 µM for 1 hour) and comparing pre/post-treatment excitatory junction potentials (EJPs) or contractions in the vas deferens provides direct evidence. Concurrently, monitor plasma catecholamine levels using high-performance liquid chromatography (HPLC) to correlate neuronal blockade with pharmacokinetic data .

Q. What methodologies ensure accurate characterization of newly synthesized this compound analogs?

Follow guidelines for new compound validation: use nuclear magnetic resonance (NMR) for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry for molecular weight verification. For pharmacological activity, employ in vitro assays (e.g., isolated cardiomyocytes) to measure action potential duration and refractory period changes. Cross-reference with established this compound data to identify structural-activity relationships .

Advanced Research Questions

Q. How can contradictory data on this compound's modulation of calcium transients be reconciled?

In mouse vas deferens studies, this compound abolished calcium transients in 21% of varicosities, enhanced them in 16%, and had no effect in 63% . To address this variability:

  • Use confocal microscopy to classify varicosities by subtype (sympathetic vs. parasympathetic) via pre-treatment with 6-hydroxydopamine (6-OHDA).
  • Apply spatial-temporal analysis to distinguish this compound-resistant regions.
  • Conduct paired experiments with amphetamine to reverse this compound’s effects, confirming adrenergic-specific actions. Statistical models (e.g., mixed-effects regression) should account for heterogeneity across preparations .

Q. What experimental designs elucidate the delayed antiarrhythmic effects of this compound despite declining plasma levels?

this compound’s suppression of ventricular arrhythmias peaks 6–9 hours post-administration, unrelated to peak plasma concentrations . To investigate:

  • Perform time-course studies measuring myocardial tissue accumulation via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
  • Compare electrophysiological responses (e.g., action potential duration) at varying time points using microelectrode arrays.
  • Evaluate delayed mechanisms, such as gradual redistribution into lipid-rich neuronal membranes or epigenetic modulation of ion channel expression .

Q. How do researchers mitigate confounding interactions between this compound and digitalis glycosides in arrhythmia studies?

this compound’s initial norepinephrine release exacerbates digitalis toxicity. Experimental protocols should:

  • Exclude digitalis-treated subjects or confirm arrhythmia etiology via telemetry and serum digoxin assays.
  • Use isolated heart models (Langendorff preparation) to isolate this compound’s direct cardiac effects.
  • Administer this compound after stabilizing preparations with non-adrenergic antiarrhythmics (e.g., amiodarone) to avoid synergistic toxicity .

Q. What advanced techniques quantify this compound’s impact on action potential parameters in injured myocardium?

In infarcted canine hearts, this compound restores action potential parameters (Phase 0 rise rate, resting membrane potential) toward normal in injured cells. Methods include:

  • Dual-microelectrode recordings in border-zone vs. infarcted regions.
  • Optical mapping with voltage-sensitive dyes to assess spatial dispersion of repolarization.
  • Computational modeling to simulate this compound’s effects on sodium-potassium ATPase activity and ion channel kinetics .

Methodological Best Practices

  • Reproducibility : Document experimental conditions rigorously (e.g., infusion rates, dilution protocols) per ’s guidelines. Share raw calcium imaging data and statistical code as supplementary materials .
  • Ethical Compliance : For in vivo studies, adhere to IACUC protocols for ischemia models and postoperative analgesia. Reference institutional guidelines for humane endpoints .
  • Data Contradiction Analysis : Use multivariate regression to identify confounding variables (e.g., age-related hypotension risk in geriatric models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bretylium
Reactant of Route 2
Reactant of Route 2
Bretylium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.